![molecular formula C17H22BrNO5S B13801198 (S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester](/img/structure/B13801198.png)
(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, an oxo-ethylsulfanyl group, and a tert-butoxycarbonylamino-propionic acid methyl ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester typically involves multiple steps, including the introduction of the bromophenyl group, the formation of the oxo-ethylsulfanyl linkage, and the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The final esterification step involves the formation of the methyl ester.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxo-Ethylsulfanyl Linkage: This step involves the reaction of the bromophenyl compound with an appropriate thiol or sulfide under oxidative conditions to form the oxo-ethylsulfanyl linkage.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The oxo-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Amino, thio, or alkoxy derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Wirkmechanismus
The mechanism of action of (S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester depends on its specific application. In medicinal chemistry, for example, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The bromophenyl group may interact with hydrophobic pockets in proteins, while the oxo-ethylsulfanyl and Boc-protected amino groups may form hydrogen bonds or electrostatic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-[2-(3-Chloro-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester: Similar structure with a chloro group instead of a bromo group.
(S)-3-[2-(3-Methyl-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester: Similar structure with a methyl group instead of a bromo group.
(S)-3-[2-(3-Fluoro-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester: Similar structure with a fluoro group instead of a bromo group.
Uniqueness
The presence of the bromophenyl group in (S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H22BrNO5S |
|---|---|
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
methyl (2S)-3-[2-(3-bromophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H22BrNO5S/c1-17(2,3)24-16(22)19-13(15(21)23-4)9-25-10-14(20)11-6-5-7-12(18)8-11/h5-8,13H,9-10H2,1-4H3,(H,19,22)/t13-/m1/s1 |
InChI-Schlüssel |
IMAGOBBBBPTLLO-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC(=O)C1=CC(=CC=C1)Br)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSCC(=O)C1=CC(=CC=C1)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


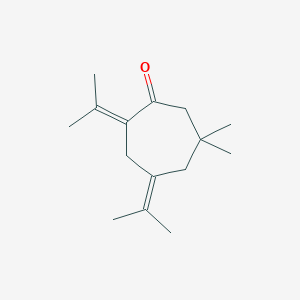
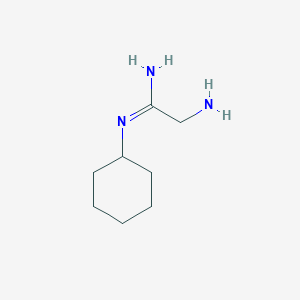
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)

![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
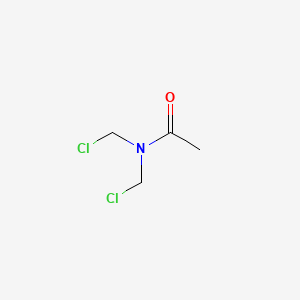
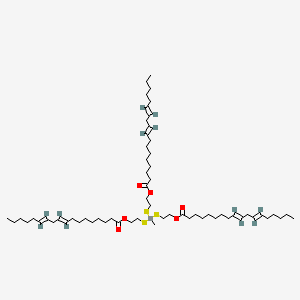
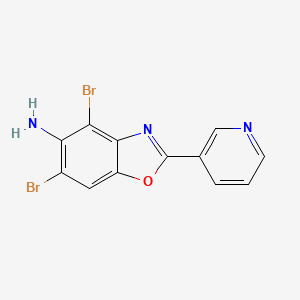
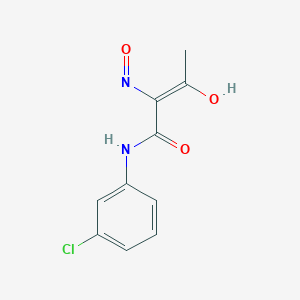


![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
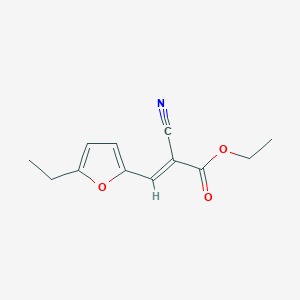
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)
